2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile
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Overview
Description
2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile is a chemical compound with the molecular formula C14H20N4. . The compound features a benzonitrile core substituted with an amino group and a piperidine ring bearing a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting dimethylamine with a suitable precursor, such as 1-chloropiperidine, under basic conditions.
Substitution Reaction: The piperidine derivative is then reacted with 4-chlorobenzonitrile in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and dimethylamino group are crucial for its binding affinity and activity. It may modulate neurotransmitter systems by acting as an agonist or antagonist at specific receptors .
Comparison with Similar Compounds
4-(Dimethylamino)piperidine: Shares the piperidine ring and dimethylamino group but lacks the benzonitrile core.
2-Amino-4-(piperidin-1-yl)benzonitrile: Similar structure but without the dimethylamino substitution on the piperidine ring.
Uniqueness: 2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile is unique due to the combination of its benzonitrile core, amino group, and the dimethylamino-substituted piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
2-amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-17(2)12-5-7-18(8-6-12)13-4-3-11(10-15)14(16)9-13/h3-4,9,12H,5-8,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUPLNPWVNGIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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